Methyl 2-[({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}carbonyl)amino]benzoate
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Overview
Description
Methyl 2-[({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}carbonyl)amino]benzoate is a synthetic compound with a complex structure. Let’s break it down:
Methyl Group (CH₃): Attached to the benzoate ring, the methyl group provides stability and influences the compound’s properties.
Benzoate Ring: A six-membered aromatic ring with a carbonyl group (C=O) attached.
Piperazine Moiety: The piperazine ring contains two nitrogen atoms and plays a crucial role in the compound’s biological activity.
Pyridine Ring: The pyridine ring contributes to the compound’s overall aromatic character.
Preparation Methods
Synthetic Routes:: The synthesis of Methyl 2-[({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}carbonyl)amino]benzoate involves several steps. One possible route includes the following reactions:
N-Alkylation of Pyridine:
Piperazine Formation:
Industrial Production:: Industrial-scale production methods may involve modifications of these synthetic routes, optimization for yield, and purification steps.
Chemical Reactions Analysis
Methyl 2-[({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}carbonyl)amino]benzoate can undergo various reactions:
Hydrolysis: The ester linkage can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Reduction: Reduction of the carbonyl group can lead to the formation of the corresponding alcohol.
Substitution: The piperazine nitrogen atoms are potential sites for substitution reactions.
Amide Formation: The carbonyl group can react with amines to form amides.
Scientific Research Applications
Methyl 2-[({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}carbonyl)amino]benzoate has diverse applications:
Medicinal Chemistry: It may serve as a scaffold for designing anti-tubercular agents.
Biological Studies: Researchers explore its interactions with biological targets.
Industry: It could find use in the synthesis of other compounds.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with cellular receptors or enzymes, affecting critical pathways.
Comparison with Similar Compounds
While Methyl 2-[({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}carbonyl)amino]benzoate is unique, similar compounds include:
Pyrazinamide: A front-line anti-TB drug.
Other Pyrazine Derivatives: Such as N-phenylpyrazine-2-carboxamides.
Properties
Molecular Formula |
C20H24N4O3 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
methyl 2-[[4-(2-pyridin-4-ylethyl)piperazine-1-carbonyl]amino]benzoate |
InChI |
InChI=1S/C20H24N4O3/c1-27-19(25)17-4-2-3-5-18(17)22-20(26)24-14-12-23(13-15-24)11-8-16-6-9-21-10-7-16/h2-7,9-10H,8,11-15H2,1H3,(H,22,26) |
InChI Key |
PHWJWNOQHJEFST-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)N2CCN(CC2)CCC3=CC=NC=C3 |
Origin of Product |
United States |
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